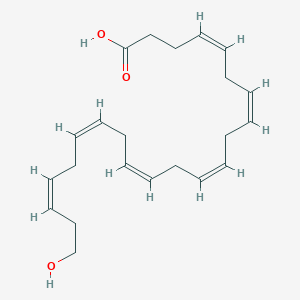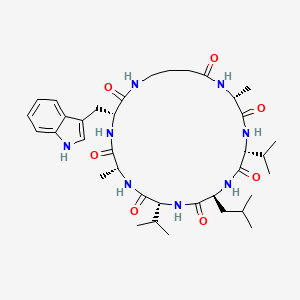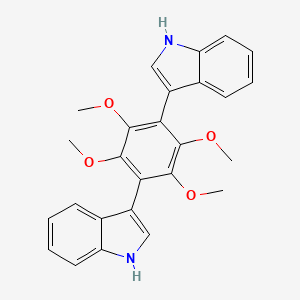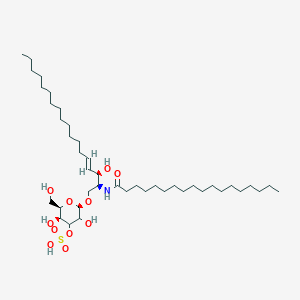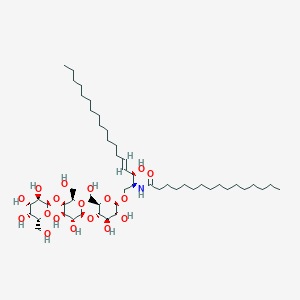![molecular formula C24H47NO3 B3026374 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide CAS No. 189894-79-9](/img/structure/B3026374.png)
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Overview
Description
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide (also known as NHHA) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. NHHA is a derivative of fatty acids, and has been found to have several interesting properties, including anti-inflammatory, antioxidant, and antibacterial effects. The synthesis of NHHA is relatively simple and can be done using a variety of methods, making it an attractive molecule for further research.
Scientific Research Applications
Liquid Chromatographic Modifiers
Research on similar compounds, such as N-(2-hydroxyethoxyethyl) amides, has been conducted to understand their utility as liquid chromatographic mobile phase modifiers. Studies compare fluorinated compounds to hydrocarbon surfactants, noting the former's significant influence on retention and their ability to resolve positional isomers of cresol and toluidine not achievable with equivalent alkyl surfactants, highlighting their potential in analytical chemistry for separation processes (Gangoda & Gilpin, 1988).
Drug Metabolism and Biocatalysis
The application of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds demonstrates the potential for microorganisms to assist in the structural characterization of drug metabolites, supporting drug development and clinical investigations (Zmijewski et al., 2006).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as conformationally locked carbocyclic nucleosides, from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol showcases the innovative approaches in organic chemistry for creating molecules with potential therapeutic properties (Hřebabecký et al., 2006).
Ceramide Isolation and Characterization
The isolation of new compounds, such as ceramides from natural sources like Helianthus annuus L., adds to the understanding of bioactive molecules in plants. These findings contribute to fields such as pharmacognosy and natural product chemistry, opening up possibilities for new drug discoveries (Suo & Yang, 2014).
Mechanism of Action
Target of Action
The primary target of C6 D-threo Ceramide (d18:1/6:0) is Neutral ceramidase , an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolism of ceramides, lipid molecules that are involved in various cellular processes .
Mode of Action
C6 D-threo Ceramide (d18:1/6:0) interacts with its target by catalyzing the cleavage of the N-acyl linkage of the ceramides to yield sphingosine and free fatty acid . This interaction results in changes in the cellular lipid composition, which can influence various cellular processes .
Biochemical Pathways
The action of C6 D-threo Ceramide (d18:1/6:0) affects the sphingolipid metabolic pathway. By catalyzing the cleavage of ceramides, it influences the balance between ceramides and sphingosine, two key components of this pathway . The downstream effects of this include the regulation of cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound is a small molecule .
Result of Action
C6 D-threo Ceramide (d18:1/6:0) has been shown to have a variety of effects at the molecular and cellular level. It mediates many diverse biological activities including apoptosis, activation of protein phosphatase 2A, and inhibition of the mitochondrial respiratory chain . It also enhances the expression of COX-2 in rat granulosa cells and stimulates the growth of bovine aortic smooth muscle cells . In neuronal axons, C6 D-threo Ceramide acts to inhibit neurite growth .
Action Environment
The action, efficacy, and stability of C6 D-threo Ceramide (d18:1/6:0) can be influenced by environmental factors. For instance, it has been shown that C6 D-threo Ceramide forms stable, fluid bilayers with cholesteryl phosphocholine, and this formulation has been shown to be more potent than solvent-delivered (DMSO) formulations of C6 Ceramide in inhibiting proliferation, inducing apoptosis, and disturbing calcium homeostasis .
Biochemical Analysis
Biochemical Properties
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide plays a crucial role in biochemical reactions. It interacts with the enzyme Neutral ceramidase from Pseudomonas aeruginosa . The nature of these interactions involves the cleavage of the N-acyl linkage of the ceramides to yield sphingosine and free fatty acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-KHZUJUORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)
![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)
